molecular formula C25H30ClN3O3 B2913682 6-Ethoxy-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzoyl)quinoline hydrochloride CAS No. 2097866-97-0

6-Ethoxy-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzoyl)quinoline hydrochloride

Cat. No. B2913682
CAS RN: 2097866-97-0
M. Wt: 455.98
InChI Key: ZOPDHPXNIIKNGG-UHFFFAOYSA-N
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Description

6-Ethoxy-4-(4-ethylpiperazin-1-yl)-3-(4-methoxybenzoyl)quinoline hydrochloride, commonly known as EEQH, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a therapeutic agent. EEQH belongs to the quinoline family of compounds and has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The purpose of

Scientific Research Applications

Synthesis and Characterization

  • Quinoline derivatives, including those similar to the specified compound, have been extensively studied for their synthesis methods. For instance, Bänziger et al. (2000) developed an efficient large-scale synthesis method for a related quinoline derivative, highlighting the importance of these compounds in pharmaceutical manufacturing (Bänziger et al., 2000).
  • Aleksanyan and Hambardzumyan (2013) conducted research on the synthesis and transformation of various methylquinolines, demonstrating the versatility and adaptability of these compounds in chemical synthesis (Aleksanyan & Hambardzumyan, 2013).

Biological and Medicinal Applications

  • El-Gamal et al. (2016) synthesized and evaluated the antimicrobial properties of novel quinoline derivatives, highlighting their potential in medical applications, particularly as antimicrobial agents (El-Gamal et al., 2016).
  • Research by Boschelli et al. (2007) on quinolinecarbonitriles, a class closely related to the compound , demonstrated their inhibitory activity on Src kinase, which is significant for potential cancer therapies (Boschelli et al., 2007).

Photophysical Properties

  • Quinoline derivatives are known for their fluorescent properties, making them useful in biochemical and medical studies for imaging and analysis. For example, the work of Sharada et al. (1987) explored the synthesis of furoquinolines with potential applications in anti-inflammatory treatments (Sharada et al., 1987).

properties

IUPAC Name

[6-ethoxy-4-(4-ethylpiperazin-1-yl)quinolin-3-yl]-(4-methoxyphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O3.ClH/c1-4-27-12-14-28(15-13-27)24-21-16-20(31-5-2)10-11-23(21)26-17-22(24)25(29)18-6-8-19(30-3)9-7-18;/h6-11,16-17H,4-5,12-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPDHPXNIIKNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2C(=O)C4=CC=C(C=C4)OC)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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